2-(biphenyl-4-yloxy)-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone
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Overview
Description
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine is a complex organic compound that features a biphenyl moiety, a piperazine ring, and a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The key steps include:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Acylation of Piperazine: The piperazine ring is acylated using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling of Intermediates: The final step involves coupling the biphenyl intermediate with the acylated piperazine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine
Uniqueness
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine is unique due to the presence of the fluorobenzoyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.
Properties
Molecular Formula |
C25H23FN2O3 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H23FN2O3/c26-22-10-6-21(7-11-22)25(30)28-16-14-27(15-17-28)24(29)18-31-23-12-8-20(9-13-23)19-4-2-1-3-5-19/h1-13H,14-18H2 |
InChI Key |
AGLBRSQUAFJYQT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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